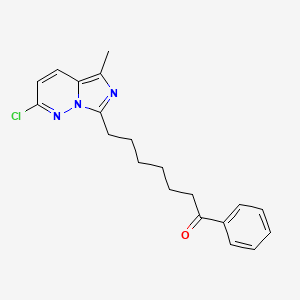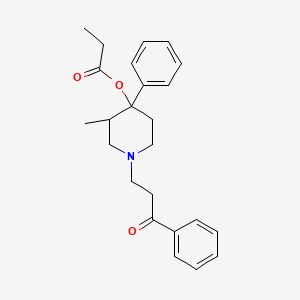![molecular formula C13H12N4O2 B12791029 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione CAS No. 133627-23-3](/img/structure/B12791029.png)
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione is a complex organic compound characterized by its unique tricyclic structure containing multiple nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing ethyl and tetrazatricyclic moieties under controlled conditions. The reaction often requires the use of strong acids or bases to facilitate the cyclization process, along with specific temperature and pressure conditions to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursor chemicals are mixed and reacted under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity and yield. Industrial methods focus on maximizing efficiency and minimizing costs while ensuring the safety and environmental compliance of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids, and specific catalysts depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethyl-7-(phenylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),6,12,14-pentaene-5,10-dione
- 5-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Uniqueness
Compared to similar compounds, 2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione stands out due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
133627-23-3 |
|---|---|
Fórmula molecular |
C13H12N4O2 |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione |
InChI |
InChI=1S/C13H12N4O2/c1-2-17-11-8(4-3-6-14-11)13(19)16-10-9(18)5-7-15-12(10)17/h3-7H,2H2,1H3,(H,15,18)(H,16,19) |
Clave InChI |
RXVDMYVTIXBBQR-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=O)C=CN2)NC(=O)C3=C1N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



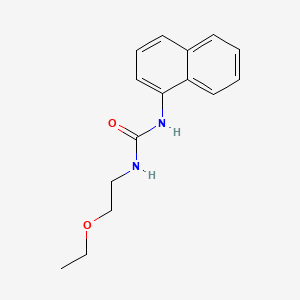

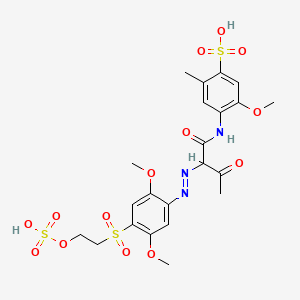
![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)

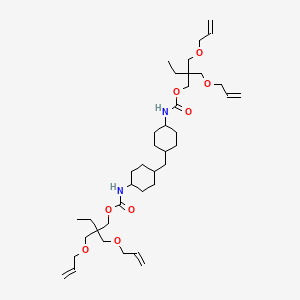


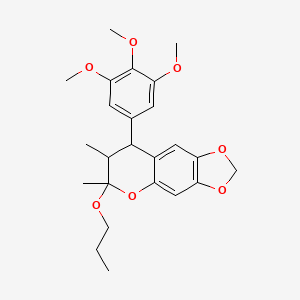
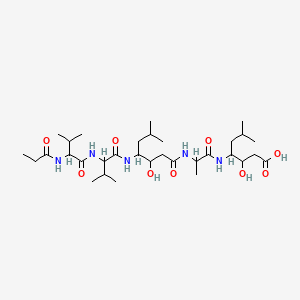
![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
